4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl
Overview
Description
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl, also known as 4-Acetamido-TEMPO, is a free radical . It has an empirical formula of C11H21N2O2 and a molecular weight of 213.30 . It is often used in the form of a powder .
Synthesis Analysis
The synthesis of 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl involves one-electron oxidation and reduction reactions . The reaction products were analyzed by 1H, 13C, and 15N NMR spectral data .Molecular Structure Analysis
The molecular structure of 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl can be represented by the SMILES stringCC(=O)NC1CC(C)(C)N([O])C(C)(C)C1
. The InChI key for this compound is UXBLSWOMIHTQPH-UHFFFAOYSA-N
. Chemical Reactions Analysis
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl undergoes one-electron oxidation and reduction reactions . It is known to oxidize alcohols to carbonyl compounds in the presence of TsOH .Physical And Chemical Properties Analysis
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl is a powder with a melting point of 143-145 °C (lit.) . It has an assay of 97% .Scientific Research Applications
Interaction with Graphene Quantum Dots
- Application Summary : 4-acetamido-TEMPO is used to study its interaction with graphene quantum dots (GQDs). The GQDs were N and S, N doped. The fluorescence quantum yields were higher for the doped GQDs compared to the undoped .
- Methods of Application : The interaction is assessed by spectrofluorimetric, steady state/time resolved fluorescence and electron paramagnetic resonance (EPR) techniques .
- Results : Fluorescence quenching was observed upon the addition of 4-acetamido-TEMPO to the GQDs. A photo-induced electron transfer (PET) mechanism was suggested as the plausible mechanism involved in the fluorescence quenching in which 4-acetamido-TEMPO acted as the electron acceptor .
Use in Oxidative Reactions
- Application Summary : 4-acetamido-TEMPO is used in the synthesis of the lesser-known stoichiometric oxidation reagent 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (1, Bobbitt’s salt), as well as of 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl (2, acnH-teMpo) .
- Methods of Application : The synthesis involves several steps and the oxyl radical can be obtained in 85% yield over two steps on a 1-mole scale from commercially available 4-amino-2,2,6,6-tetramethylpiperidine (5) .
- Results : An additional step converts the oxyl radical into the oxoammonium salt (1, Bobbitt’s salt) in 88% yield, with an overall yield of 75% .
Regioselective Oxidation of Curdlan
- Application Summary : 4-acetamido-TEMPO radical may be employed in the catalytic system used for the regioselective oxidation of curdlan .
Reaction with Thiophosgene
- Application Summary : 4-acetamido-TEMPO may be employed as a model nitroxyl radical to study its reaction with thiophosgene .
- Results : The reaction afforded 2,2,6,6-tetramethylpiperidine and 2,2,6,6-tetramethyl-1-hydroxypiperidine as major products .
Synthesis of Selenium and Sulfur Derivatives
- Application Summary : 4-acetamido-2,2,6,6-tetramethylpiperidine is used as a reactant for the synthesis of selenium and sulfur derivatives with antifungal activity .
Applications in Drug Discovery and Natural Product Total Synthesis
- Application Summary : 4-acetamido-TEMPO is used in drug discovery and natural product total synthesis .
Development of New Electrocatalytic Methods for Depolymerization of Lignin
- Application Summary : 4-acetamido-TEMPO is used in the development of new electrocatalytic methods for depolymerization of lignin .
In Vitro and In Vivo Nucleoside Modifications
Applications in Supramolecular Catalysis
Synthesis of New Polymers and Materials
Enhancements in the Design of Organic Redox Flow Batteries
- Application Summary : 4-acetamido-TEMPO is used in enhancements in the design of organic redox flow batteries .
Uses in Organic Fuel Cells
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Future Directions
properties
InChI |
InChI=1S/C11H21N2O2/c1-8(14)12-9-6-10(2,3)13(15)11(4,5)7-9/h9H,6-7H2,1-5H3,(H,12,14) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBLSWOMIHTQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(N(C(C1)(C)C)[O])(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932959 | |
Record name | 4-Acetamido-TEMPO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl | |
CAS RN |
14691-89-5 | |
Record name | 4-Acetamido-TEMPO | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14691-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tempace | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetamido-TEMPO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ACETAMIDO-TEMPO | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7ABJ73L6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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